

FR 113680 Protocol for In Vivo Studies: A Detailed Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FR 113680

Cat. No.: B1674002

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Introduction

FR 113680 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.^{[1][2]} By blocking the interaction of Substance P with its receptor, **FR 113680** offers a valuable tool for investigating the role of the SP/NK1 receptor system in various disease models and for the potential development of novel therapeutics. This document provides detailed application notes and protocols for the in vivo use of **FR 113680**, with a focus on a well-documented model of neurogenic inflammation.

Mechanism of Action: Targeting the Tachykinin NK1 Receptor

FR 113680 exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR).^[1] The activation of the NK1 receptor by Substance P initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including neuronal excitation, vasodilation, plasma extravasation, and immune cell activation, which are

characteristic of neurogenic inflammation.[1] **FR 113680**, by blocking the initial binding of Substance P, effectively attenuates these downstream signaling events.

Data Presentation: Physicochemical and Pharmacological Properties

Quantitative data for **FR 113680** is limited in publicly available literature. The following tables summarize the available information for **FR 113680** and provide comparative data for other well-characterized NK1 receptor antagonists to offer a broader context for experimental design.

Table 1: Physicochemical Properties of **FR 113680**

Property	Value	Reference
Molecular Formula	C44H53N7O7	---
Molecular Weight	808.0 g/mol	---
Class	Non-peptide NK1 Receptor Antagonist	[3]

Table 2: In Vivo Efficacy of **FR 113680** in a Neurogenic Inflammation Model

Animal Model	Inducing Agent	Administration Route	Dose (mg/kg)	Effect	Reference
Male Wistar Rats	Cigarette Smoke	Intravenous (i.v.)	32	Significantly inhibited tracheal plasma extravasation	[3]

Table 3: Comparative Pharmacokinetic Parameters of Selected NK1 Receptor Antagonists in Rats

Compound	Administration Route	Half-life (t _{1/2})	Clearance (CL)	Volume of Distribution (Vd)	Oral Bioavailability (%)	Reference
FR 113680	i.v.	Data not available	Data not available	Data not available	Data not available	---
Aprepitant	p.o.	~9-13 hours (human)	Data not available	~70 L (human)	~60-65% (human)	[4]
Netupitant	p.o.	Data not available	Data not available	Data not available	Data not available	[5]
Rolapitant	p.o.	~180 hours (human)	Data not available	Data not available	Data not available	[6]

Note: Pharmacokinetic data for **FR 113680** in rats is not readily available. The data for other NK1 antagonists is provided for comparative purposes and is primarily from human studies unless otherwise specified.

Table 4: Comparative Acute Toxicity of Selected NK1 Receptor Antagonists

Compound	Animal Model	Route	LD50	NOAEL (No-Observed-Adverse-Effect-Level)	Reference
FR 113680	Data not available	Data not available	Data not available	Data not available	---
Aprepitant	Rat	Oral	>2500 mg/kg	125 mg/kg/day (14-day study)	---
Netupitant	Rat	Oral	>2000 mg/kg	Data not available	---

Note: Specific toxicity data (LD50, NOAEL) for **FR 113680** is not publicly available. The data for other NK1 antagonists is provided as a general reference.

Experimental Protocols

Protocol 1: Evaluation of FR 113680 in a Rat Model of Cigarette Smoke-Induced Tracheal Plasma Extravasation

This protocol is adapted from the study by Morimoto et al. (1992).[\[3\]](#)

Objective: To assess the efficacy of **FR 113680** in inhibiting neurogenic inflammation-induced plasma extravasation in the trachea of rats exposed to cigarette smoke.

Materials:

- **FR 113680**
- Male Wistar rats (250-300g)
- Anesthetic (e.g., pentobarbital sodium)
- Evans blue dye (20 mg/kg)
- Formamide
- Spectrophotometer
- Cigarette smoke exposure apparatus

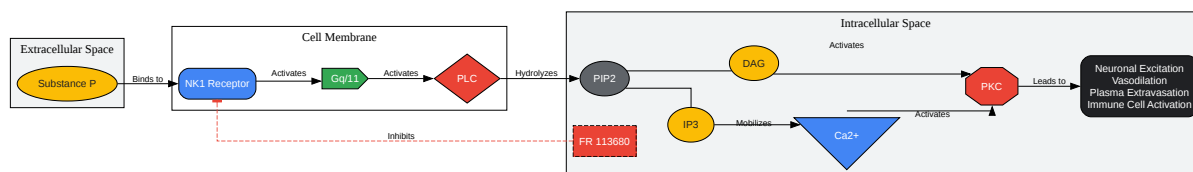
Procedure:

- **Animal Preparation:** Anesthetize the rats with an appropriate anesthetic.
- **Drug Administration:** Administer **FR 113680** intravenously (i.v.) at a dose of 32 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle.

- Induction of Plasma Extravasation: Five minutes after drug or vehicle administration, expose the rats to a standardized amount of cigarette smoke for a defined period (e.g., 5 minutes).
- Tracer Injection: Immediately after smoke exposure, inject Evans blue dye (20 mg/kg) intravenously. Evans blue binds to plasma albumin and is used to quantify plasma extravasation.
- Circulation and Euthanasia: Allow the dye to circulate for a specified time (e.g., 30 minutes). Euthanize the animals via an approved method.
- Tissue Collection and Dye Extraction: Dissect the trachea and remove any adhering connective tissue. Weigh the tissue and place it in formamide to extract the Evans blue dye. Incubate at a constant temperature (e.g., 60°C) for 24 hours.
- Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant using a spectrophotometer at the appropriate wavelength for Evans blue (e.g., 620 nm).
- Data Analysis: Calculate the amount of extravasated Evans blue per unit weight of tracheal tissue. Compare the results between the **FR 113680**-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test). A significant reduction in Evans blue extravasation in the treated group indicates the inhibitory effect of **FR 113680** on neurogenic inflammation.

Visualizations

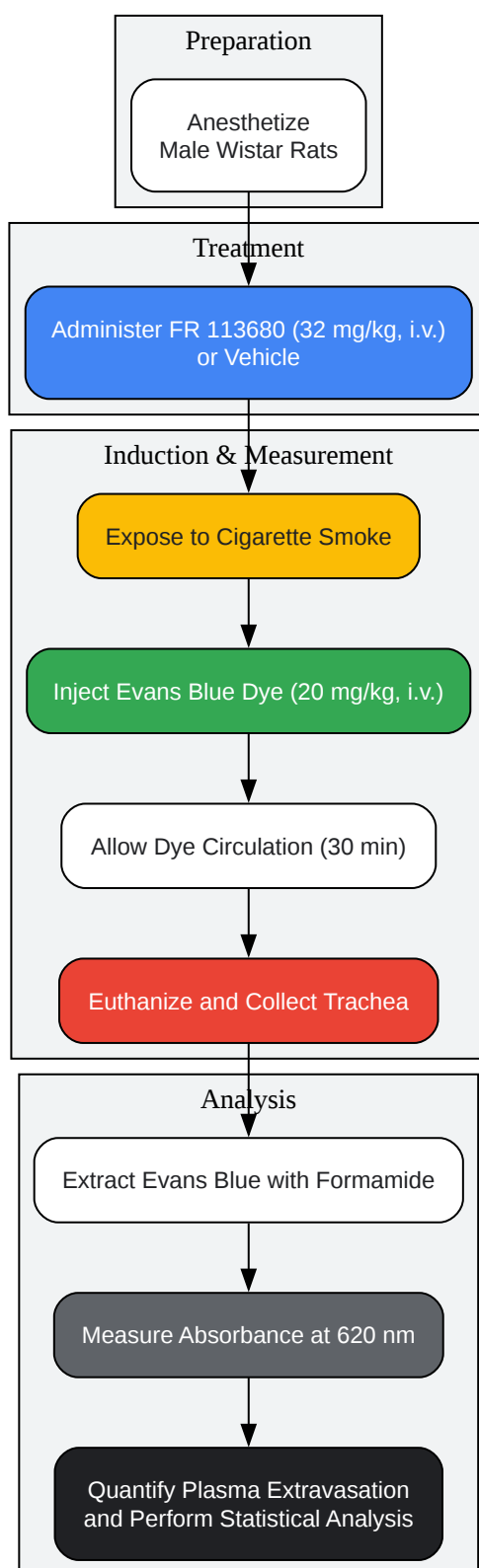
Signaling Pathway



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Tachykinin NK1 Receptor Signaling Pathway and Inhibition by **FR 113680**.

Experimental Workflow



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Experimental Workflow for In Vivo Plasma Extravasation Assay.

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